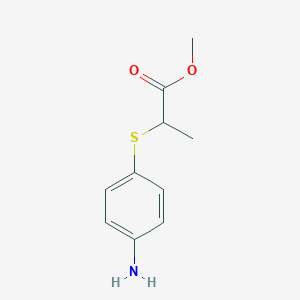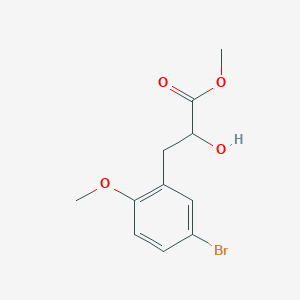
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a chlorinated pyridine ring attached to a dimethylpropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-dimethylpropan-1-ol.
Grignard Reaction: A Grignard reagent is prepared from 3-chloropyridine by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2-dimethylpropan-1-ol to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like NH₃ (Ammonia) or RSH (Thiols) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropane.
Substitution: Formation of 3-(3-Aminopyridin-4-yl)-2,2-dimethylpropan-1-ol or 3-(3-Mercaptopyridin-4-yl)-2,2-dimethylpropan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloropyridin-4-yl)methanol: Similar structure but lacks the dimethylpropanol group.
3-(3-Chloropyridin-4-yl)propan-1-ol: Similar structure but with a different alkyl chain length.
3-(3-Chloropyridin-4-yl)-2,2-dimethylbutan-1-ol: Similar structure but with an extended alkyl chain.
Uniqueness
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a chlorinated pyridine ring and a dimethylpropanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
3-(3-chloropyridin-4-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6,13H,5,7H2,1-2H3 |
Clave InChI |
CWHIXGPUYNGGBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=NC=C1)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)





![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)


![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)

